molecular formula C13H15N3O3 B14894945 tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate

tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate

Cat. No.: B14894945
M. Wt: 261.28 g/mol
InChI Key: GWHMVMFUIQKTRH-UHFFFAOYSA-N
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Description

tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate is a chemical compound with the molecular formula C13H15N3O3 and a molecular weight of 261.28 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with a carbamate group and an oxopropynyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate involves several steps. One common synthetic route includes the reaction of a pyrazine derivative with tert-butyl methylcarbamate in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

tert-butyl N-methyl-N-[5-(3-oxoprop-1-ynyl)pyrazin-2-yl]carbamate

InChI

InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)16(4)11-9-14-10(8-15-11)6-5-7-17/h7-9H,1-4H3

InChI Key

GWHMVMFUIQKTRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(N=C1)C#CC=O

Origin of Product

United States

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